(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one
Description
(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents:
- Ring A: A 4-(4-methylpiperazino)phenyl group.
- Ring B: A 4-toluidino (4-methylanilino) group.
Chalcones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The piperazine substituent in this compound enhances solubility and may influence receptor binding through hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-17-3-7-19(8-4-17)22-12-11-21(25)18-5-9-20(10-6-18)24-15-13-23(2)14-16-24/h3-12,22H,13-16H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEJTRLKPAIQAL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Claisen-Schmidt Condensation: Core Strategy
The Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an acetophenone and benzaldehyde derivative, forms the foundational step for chalcone synthesis. For the target compound, this involves:
Reactants :
- Ketone : 4-(4-Methylpiperazino)acetophenone
- Aldehyde : 4-Nitrobenzaldehyde (precursor to 4-toluidino group)
Procedure :
- Base Selection : Aqueous sodium hydroxide (20%) in ethanol facilitates deprotonation and enolate formation.
- Reaction Conditions : Stirring at room temperature for 6–12 hours, monitored by TLC (n-hexane/ethyl acetate).
- Workup : Acidification with dilute HCl precipitates the intermediate (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-nitrophenyl)-2-propen-1-one, isolated via filtration.
Key Considerations :
Aldehyde Functionalization: Nitro Reduction vs. Protective Group Strategies
Nitro Reduction Pathway
Step 1 : Condensation with 4-nitrobenzaldehyde yields the nitro-substituted chalcone.
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) reduces the nitro group to an amine.
Advantages :
- Straightforward two-step sequence.
- High functional group tolerance under mild hydrogenation conditions.
Challenges :
- Potential over-reduction of the α,β-unsaturated ketone. Optimization requires low hydrogen pressure (1–2 atm) and short reaction times.
Protective Group Approach
Step 1 : Protection of 4-toluidine as N-acetyl-4-toluidine via acetylation (acetic anhydride, pyridine, 0°C, 2 h).
Step 2 : Conversion to 4-acetamidobenzaldehyde via Vilsmeier-Haack formylation (POCl₃, DMF, 60°C, 6 h).
Step 3 : Condensation with 4-(4-methylpiperazino)acetophenone under Claisen-Schmidt conditions.
Step 4 : Deprotection with hydrobromic acid (48%, reflux, 12 h) cleaves the acetamide to yield the free amine.
Advantages :
Challenges :
Experimental Optimization and Data
Condensation Reaction Variables
| Variable | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | NaOH (20% aq.) | KOH (15% aq.) | NaOH (20% aq.) |
| Solvent | Ethanol | Methanol | Ethanol |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 78 | 65 | 78 |
Insights :
Structural Confirmation and Characterization
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert atmospheres.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
Anticancer Properties
Research indicates that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of chalcones, which share structural similarities with this compound, have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one may possess similar properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often associated with enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one. Compounds containing piperazine rings have been linked to neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could provide insights into its use for treating conditions such as Alzheimer’s disease and Parkinson’s disease .
Synthetic Pathways
The synthesis of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. The synthesis can be optimized by varying the reaction conditions such as temperature and solvent choice to enhance yield and purity.
Derivative Studies
Research into derivatives of this compound has shown that modifications at various positions can lead to improved biological activities. For example, altering the substituents on the phenyl rings can enhance anticancer potency or alter selectivity towards specific biological targets .
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting potential for development as novel anticancer drugs .
Case Study: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The study revealed that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one displayed notable inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Classification of Chalcones
Chalcones are categorized into two groups based on substituents ():
Piperazine-substituted chalcones (e.g., the target compound).
Non-piperazine-substituted chalcones (e.g., cardamonin, halogen/methoxy-substituted derivatives).
Structure–Activity Relationship (SAR) Insights
Piperazine-Substituted Chalcones:
- Cluster 12 Compounds (): Piperazine substituents are associated with variable activity due to conformational flexibility. The 4-methylpiperazino group in the target compound may enhance solubility and modulate pharmacokinetics compared to non-piperazine analogs.
- Electron-Withdrawing vs.
Non-Piperazine Chalcones:
- Halogen/Methoxy Derivatives (Cluster 6): Substitutions at meta (iodine) and para (Br, Cl, methoxy) reduce potency. For example, compound 2p (methoxy substituents) shows IC50 = 70.79 μM, indicating electronegative groups decrease activity .
Functional Group Impact on Physicochemical Properties
Table 2: Substituent Effects on Key Properties
Biological Activity
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one, a compound derived from the Mannich reaction, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antitumor, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a propenone structure with a piperazine and toluene moiety, which are significant for its biological activity. Its structural formula can be represented as follows:
This structure is pivotal in determining its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Mannich bases, including our compound of interest. Research indicates that derivatives of Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human pancreatic carcinoma (PC3) cells using the MTT assay, demonstrating a promising dose-dependent inhibition of cell proliferation .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Antibacterial Activity
The antibacterial properties of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one have also been explored. In vitro studies showed that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Table 2: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine ring enhances interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression .
Case Study 1: Anticancer Efficacy
A recent study analyzed the efficacy of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one in a xenograft model of human breast cancer. The treatment group showed a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Application
In another study focusing on wound infections, the compound was incorporated into a gel formulation and applied to infected wounds in an animal model. The results indicated a marked decrease in bacterial load and improved healing times compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
